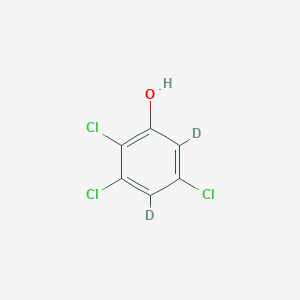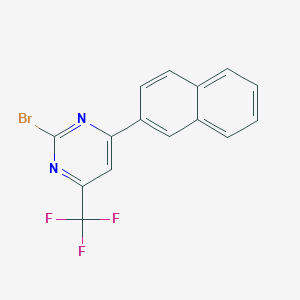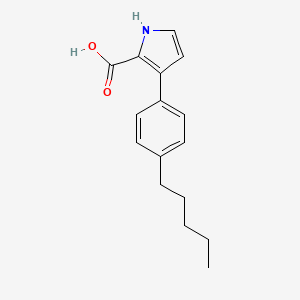
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl group, and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the synthesis of tert-butyl peresters from aldehydes via Bu4NI-catalyzed metal-free oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for the continuous production of the compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-butyl hydroperoxide) and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group may yield tert-butyl peresters .
Aplicaciones Científicas De Investigación
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group may play a role in protecting reactive sites during chemical reactions, while the benzyloxy and isopropylamino groups may interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
- (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid
Uniqueness
(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C24H31NO5 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H31NO5/c1-17(2)25(23(28)30-24(3,4)5)21(22(26)27)15-18-11-13-20(14-12-18)29-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,27)/t21-/m0/s1 |
Clave InChI |
ZEXXMLQDDPRJBW-NRFANRHFSA-N |
SMILES isomérico |
CC(C)N([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)N(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


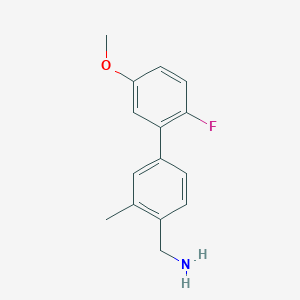

![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
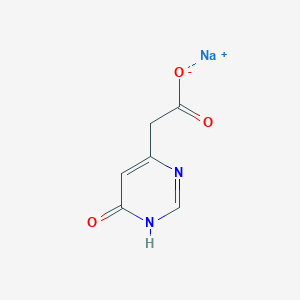
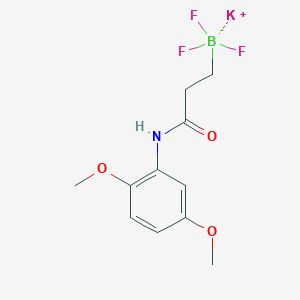
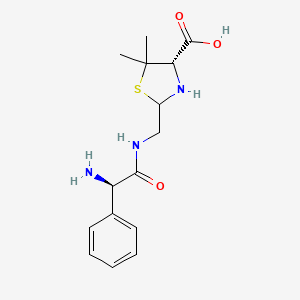
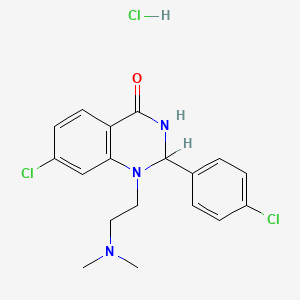

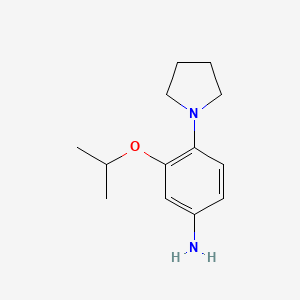
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
